Salicyloylaminotriazole
Overview
Description
Salicyloylaminotriazole is an organic compound with the chemical formula C9H8N4O2. It is a derivative of salicylic acid and triazole, known for their anti-inflammatory and antifungal properties, respectively . This compound has garnered attention in the scientific community due to its potential therapeutic and environmental applications .
Scientific Research Applications
Salicyloylaminotriazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s antifungal and anti-inflammatory properties make it a candidate for biological studies.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
Mode of Action
The mode of action of Salicyloylaminotriazole involves the formation of hydrogen bonds with its targets . The nitrogen atoms of the 1,2,4-triazole ring in the compound can bind to the iron in the heme moiety of cytochrome P450 enzymes . This interaction can lead to changes in the enzyme’s activity, affecting various biochemical processes.
Biochemical Pathways
For instance, the binding of the compound to cytochrome P450 enzymes can affect the metabolism of other substances in the body .
Pharmacokinetics
It is known that the compound’s ability to form hydrogen bonds can improve its pharmacokinetic properties .
Result of Action
The molecular and cellular effects of this compound’s action depend on its interaction with its targets. By binding to cytochrome P450 enzymes, the compound can influence the metabolism of other substances, potentially leading to changes in cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s ability to interact with its targets and exert its effects .
Biochemical Analysis
Biochemical Properties
Salicyloylaminotriazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been observed to interact with enzymes involved in oxidative stress responses and DNA repair mechanisms. These interactions are crucial as they can modulate the activity of these enzymes, thereby influencing cellular responses to oxidative damage and DNA repair processes .
Cellular Effects
This compound exerts notable effects on different cell types and cellular processes. It has been shown to induce S-phase arrest in tumor cells, thereby impairing DNA-damage repair mechanisms Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism, further highlighting its importance in cellular biochemistry .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It has been found to inhibit the activity of certain enzymes, such as those involved in nucleocytoplasmic transport and DNA repair . By binding to these enzymes, this compound can modulate their activity, leading to changes in gene expression and cellular responses to stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under certain conditions, but its degradation can lead to altered cellular responses. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to be effective in modulating enzyme activity and cellular responses without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions can influence the overall metabolic state of the cell, thereby affecting cellular function and homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, thereby influencing its bioavailability and efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It is directed to particular cellular compartments, such as the nucleus and mitochondria, where it exerts its biochemical effects. This localization is mediated by targeting signals and post-translational modifications that guide the compound to its site of action .
Preparation Methods
Salicyloylaminotriazole can be synthesized through the acylation of 3-amino-1,2,4-triazole with aminosalicylic acid . The reaction is typically carried out at 210°C for 1.5 hours . After crystallization treatment, pure this compound is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
Salicyloylaminotriazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted triazole derivatives .
Comparison with Similar Compounds
Salicyloylaminotriazole can be compared with other similar compounds such as:
Salicylamide: Another derivative of salicylic acid with anti-inflammatory properties.
Triazole derivatives: Known for their antifungal properties.
What sets this compound apart is its unique combination of salicylic acid and triazole, which provides a dual action of anti-inflammatory and antifungal effects .
Properties
IUPAC Name |
2-hydroxy-N-(1H-1,2,4-triazol-5-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c14-7-4-2-1-3-6(7)8(15)12-9-10-5-11-13-9/h1-5,14H,(H2,10,11,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZYGYNZAOVRTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=NN2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052040 | |
Record name | 2-Hydroxy-N-(4H-1,2,4-triazol-3-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5052040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | Benzamide, 2-hydroxy-N-1H-1,2,4-triazol-5-yl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Solubility |
26 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24780596 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
36411-52-6 | |
Record name | Salicyloylaminotriazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36411-52-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(N-Salicyloyl)amino-1,2,4-triazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036411526 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Salicyloylaminotriazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332171 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzamide, 2-hydroxy-N-1H-1,2,4-triazol-5-yl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Hydroxy-N-(4H-1,2,4-triazol-3-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5052040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxy-N-1H-1,2,4-triazol-3-ylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.186 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-(SALICYLOYLAMINO)-1,2,4-TRIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZFV6FN7NKV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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